molecular formula C24H25N5O4 B2543966 3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 921919-81-5

3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2543966
CAS No.: 921919-81-5
M. Wt: 447.495
InChI Key: VWBLUADNFAVZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heteroaromatic system known for its role in kinase inhibition and antifolate activity . Key structural elements include:

  • 3,4-Dimethoxy benzamide moiety: Likely influences solubility and target binding through hydrogen bonding or hydrophobic interactions.
  • 2-Methylbenzyl substituent: Enhances lipophilicity and may modulate metabolic stability.
  • Pyrazolo[3,4-d]pyrimidinone scaffold: A common pharmacophore in medicinal chemistry, often associated with adenosine triphosphate (ATP)-competitive kinase inhibitors .

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-16-6-4-5-7-18(16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)17-8-9-20(32-2)21(12-17)33-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBLUADNFAVZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethoxy groups at the 3 and 4 positions of the benzamide moiety.
  • A pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities.
  • A methylbenzyl substituent , enhancing its pharmacological profile.

Molecular Formula: C24_{24}H25_{25}N5_{5}O4_{4}
Molecular Weight: 447.5 g/mol

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This suggests potential anticancer properties for this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CDK Inhibition Potential to inhibit CDKs, interfering with cell cycle regulation.
Anti-proliferative Demonstrated cytotoxic effects against various cancer cell lines (e.g., A549, HCT-116).
EGFR Inhibition Acts as an epidermal growth factor receptor inhibitor (EGFRI), showing low IC50 values.
Apoptosis Induction Induces apoptosis and cell cycle arrest at S and G2/M phases in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The structural similarity of pyrazolo[3,4-d]pyrimidines to ATP allows these compounds to act as competitive inhibitors against various kinases, including CDKs and EGFR.
  • Induction of Apoptosis : Flow cytometric analyses have shown that this compound increases the BAX/Bcl-2 ratio significantly, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at critical phases (S and G2/M), which is essential for halting cancer progression.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of pyrazolo[3,4-d]pyrimidines and evaluating their biological activities:

  • Study on Anti-Proliferative Properties : A series of derivatives were tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Compound 12b from this series exhibited IC50 values of 8.21 µM and 19.56 µM respectively against these cell lines, indicating strong anti-proliferative properties .
  • EGFR Inhibitory Activity : Another study highlighted that certain derivatives showed potent inhibitory effects on both wild-type EGFR and mutant forms (IC50 = 0.016 µM for wild-type). This positions these compounds as promising candidates for targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Compound Name & Structure Structural Features Physicochemical Properties Synthesis Highlights Potential Applications
3,5-Dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide 3,5-Dimethoxy benzamide (vs. 3,4-dimethoxy in target) Not reported Likely similar to target via amide coupling Kinase inhibition (inferred)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromen-2-yl group; sulfonamide substituent MP: 175–178°C; Mass: 589.1 (M⁺+1) Suzuki coupling with Pd catalyst Anticancer (fluorine enhances stability)
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide Methylpiperazinyl group; acrylamide linker Not reported Multi-step coupling reactions Kinase inhibition (solubility focus)
N-{1-[3-(2-Ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide Ethylpiperazinyl group; triazine core (vs. pyrazolo[3,4-d]pyrimidine) Patent data not disclosed Boronic acid cross-coupling Antifolate or kinase modulation

Research Findings and Discussion

Structural Modifications and Activity

  • Methoxy Positioning : The 3,4-dimethoxy isomer (target) vs. 3,5-dimethoxy () may alter π-π stacking or hydrogen bonding with targets, impacting potency .
  • Fluorination : The chromenyl derivative () incorporates fluorine, which improves metabolic stability and binding affinity through electronegative effects .
  • Piperazinyl Groups : Methyl- or ethylpiperazine substituents () enhance solubility and bioavailability via basic nitrogen interactions .

Physicochemical Properties

  • Higher melting points (e.g., 175–178°C in ) correlate with crystalline stability, aiding formulation .
  • Molecular weights (~500–600 Da) suggest moderate permeability, typical for kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.